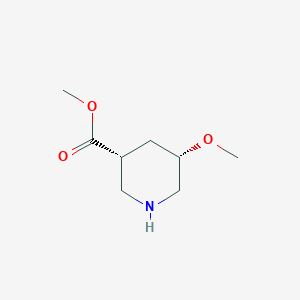
methyl (3R,5S)-5-methoxypiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can be quite high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound may involve eco-friendly and cost-effective processes. For instance, the use of green chemistry principles can lead to the development of more sustainable synthetic routes . These methods often focus on minimizing waste and using renewable resources.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Wirkmechanismus
The mechanism of action of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are often mediated through its ability to bind to these targets and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl (3R,5S)-5-methoxypiperidine-3-carboxylate include other piperidine derivatives such as:
- Methyl (3R,5S)-5-hydroxypiperidine-3-carboxylate
- Methyl (3R,5S)-5-ethoxypiperidine-3-carboxylate
- Methyl (3R,5S)-5-aminopiperidine-3-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. The presence of the methoxy group at the 5-position and the carboxylate group at the 3-position gives it distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl (3R,5S)-5-methoxypiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
BPBNOXOFPXLREH-RQJHMYQMSA-N |
Isomerische SMILES |
CO[C@H]1C[C@H](CNC1)C(=O)OC |
Kanonische SMILES |
COC1CC(CNC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
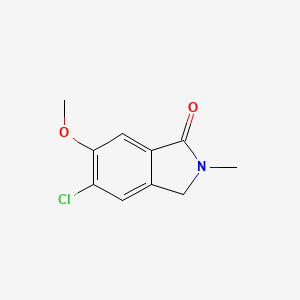
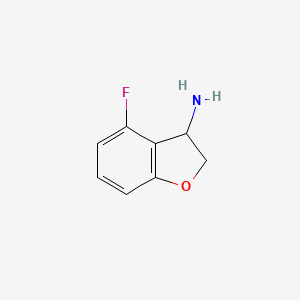
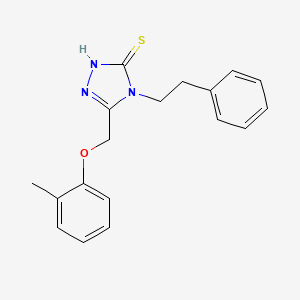
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
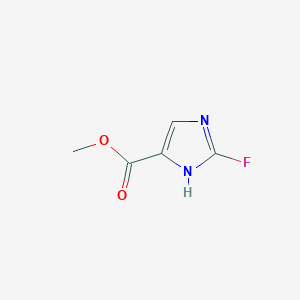


![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)
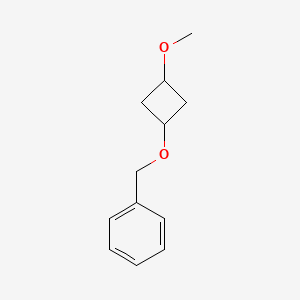

![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
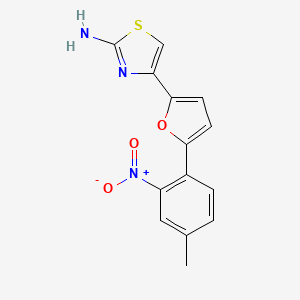
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
